![molecular formula C15H12N4O2 B2478882 2-(2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 1428362-33-7](/img/structure/B2478882.png)
2-(2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Modification
Acylation of Amines and Pyrazole :Acylation reactions involving amines and pyrazole using derivatives similar to the compound of interest have been reported. For example, the study by Arutjunyan et al. (2013) detailed the synthesis of new amides and 1-acylpyrazole from acyl chlorides prepared from previously synthesized acetonitriles related to methoxyphenyl and tetrahydropyran-4-yl groups. Such chemical transformations highlight the versatile reactivity of these compounds, useful in synthetic organic chemistry (Arutjunyan et al., 2013).
Synthesis of Heterocycles Incorporating Pyrazolo and Pyrimidin Moieties :El‐Mekabaty (2015) demonstrated the use of a key intermediate, structurally similar to the compound , for synthesizing heterocycles like pyrazoles and thiophenes, which were then evaluated for antioxidant activity. This work underscores the potential of such compounds in the development of new antioxidants (El‐Mekabaty, 2015).
Pharmacological Potential
Anticancer and Antimicrobial Activities :Research by Nassar et al. (2016) on derivatives of pyrazolo pyrimidine demonstrated significant antiproliferative activities, indicating the potential of such compounds in cancer therapy. The study synthesized and evaluated a series of compounds for their ability to inhibit cell proliferation, showing promising results for some derivatives (Nassar et al., 2016).
Antidiabetic Activity :Vaddiraju et al. (2022) explored the antidiabetic potential of novel pyrazole-based compounds, providing insights into their utility in treating diabetes. This highlights the broad pharmacological applications of compounds structurally related to the compound of interest (Vaddiraju et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-21-14-5-3-2-4-11(14)12-10-13-15(20)18(7-6-16)8-9-19(13)17-12/h2-5,8-10H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRCTMQWEIXGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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